molecular formula C19H17F3N4O2 B6950577 N-[2-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]oxypropan-2-yl]cinnoline-4-carboxamide

N-[2-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]oxypropan-2-yl]cinnoline-4-carboxamide

Cat. No.: B6950577
M. Wt: 390.4 g/mol
InChI Key: OFJRTISZSKHERV-UHFFFAOYSA-N
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Description

N-[2-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]oxypropan-2-yl]cinnoline-4-carboxamide is a complex organic compound that features a cinnoline core structure. This compound is notable for its trifluoromethyl group, which is often associated with enhanced biological activity and stability in pharmaceutical applications.

Properties

IUPAC Name

N-[2-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]oxypropan-2-yl]cinnoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O2/c1-18(2,11-28-17-14(19(20,21)22)7-5-9-23-17)25-16(27)13-10-24-26-15-8-4-3-6-12(13)15/h3-10H,11H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJRTISZSKHERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=C(C=CC=N1)C(F)(F)F)NC(=O)C2=CN=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]oxypropan-2-yl]cinnoline-4-carboxamide typically involves multiple steps, starting with the preparation of the cinnoline core. The key steps include:

    Formation of the Cinnoline Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Pyridine Moiety: This can be done through nucleophilic substitution reactions where the pyridine ring is introduced.

    Final Coupling: The final step involves coupling the cinnoline core with the pyridine moiety under specific conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]oxypropan-2-yl]cinnoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]oxypropan-2-yl]cinnoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where trifluoromethyl groups enhance drug efficacy.

    Industry: Utilized in the development of agrochemicals and materials science due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[2-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]oxypropan-2-yl]cinnoline-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]oxypropan-2-yl]quinoline-4-carboxamide
  • N-[2-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]oxypropan-2-yl]pyridine-4-carboxamide

Uniqueness

N-[2-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]oxypropan-2-yl]cinnoline-4-carboxamide is unique due to its cinnoline core, which imparts distinct chemical and biological properties compared to similar compounds with quinoline or pyridine cores. The trifluoromethyl group further enhances its stability and biological activity, making it a valuable compound in various research and industrial applications.

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